molecular formula C14H13BrOZn B14879222 4-(3'-MethylbenZyloxy)phenylZinc bromide

4-(3'-MethylbenZyloxy)phenylZinc bromide

Cat. No.: B14879222
M. Wt: 342.5 g/mol
InChI Key: XFDUUUXUNUQAGZ-UHFFFAOYSA-M
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Description

4-(3'-Methylbenzyloxy)phenylzinc bromide is an organozinc reagent characterized by a zinc center bonded to a bromine atom and an aryl group substituted with a 3-methylbenzyloxy moiety. Organozinc compounds like this are pivotal in cross-coupling reactions (e.g., Negishi coupling) due to their moderate reactivity and selectivity.

Properties

Molecular Formula

C14H13BrOZn

Molecular Weight

342.5 g/mol

IUPAC Name

bromozinc(1+);1-methyl-3-(phenoxymethyl)benzene

InChI

InChI=1S/C14H13O.BrH.Zn/c1-12-6-5-7-13(10-12)11-15-14-8-3-2-4-9-14;;/h3-10H,11H2,1H3;1H;/q-1;;+2/p-1

InChI Key

XFDUUUXUNUQAGZ-UHFFFAOYSA-M

Canonical SMILES

CC1=CC(=CC=C1)COC2=CC=[C-]C=C2.[Zn+]Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 4-(3’-Methylbenzyloxy)phenylzinc bromide typically involves the reaction of 4-(3’-Methylbenzyloxy)bromobenzene with zinc in the presence of a suitable catalyst. The reaction is carried out in tetrahydrofuran as the solvent. The process can be summarized as follows:

    Starting Materials: 4-(3’-Methylbenzyloxy)bromobenzene and zinc.

    Catalyst: A suitable catalyst such as palladium or nickel.

    Solvent: Tetrahydrofuran.

    Reaction Conditions: The reaction is typically conducted under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The temperature is maintained at room temperature or slightly elevated to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of 4-(3’-Methylbenzyloxy)phenylzinc bromide follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified and standardized to a concentration of 0.25 M in tetrahydrofuran.

Chemical Reactions Analysis

Types of Reactions

4-(3’-Methylbenzyloxy)phenylzinc bromide undergoes various types of reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the phenylzinc bromide moiety acts as a nucleophile.

    Coupling Reactions: It is commonly used in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Reagents: Common reagents include aryl halides, alkyl halides, and other electrophiles.

    Conditions: These reactions are typically carried out in the presence of a palladium or nickel catalyst, under an inert atmosphere, and at room temperature or slightly elevated temperatures.

Major Products

The major products formed from these reactions are typically biaryl compounds or other complex organic molecules, depending on the specific electrophile used in the reaction.

Scientific Research Applications

4-(3’-Methylbenzyloxy)phenylzinc bromide has a wide range of applications in scientific research, including:

    Chemistry: It is used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.

    Biology: It can be used in the synthesis of biologically active compounds, such as pharmaceuticals and natural products.

    Medicine: It is employed in the development of new drugs and therapeutic agents.

    Industry: It is used in the production of fine chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 4-(3’-Methylbenzyloxy)phenylzinc bromide involves its role as a nucleophile in organic reactions. The zinc atom in the compound coordinates with the bromide ion, making the phenyl group highly nucleophilic. This allows it to readily participate in substitution and coupling reactions, forming new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reaction and the electrophile used.

Comparison with Similar Compounds

Structural Features and Coordination Geometry

Target Compound :

  • Coordination Environment: Organozinc bromides typically adopt a linear two-coordinate geometry (R–Zn–Br), though bulky substituents may distort this arrangement.
  • Substituent Effects: The 3'-methyl group on the benzyloxy moiety introduces steric hindrance, which may reduce aggregation tendencies common in organozinc reagents .

Tetraaqua-(4,4'-bipyridyl)zinc(II) 3-(4-(carboxymethoxy)phenyl)propanoate :

  • Coordination Number : Six-coordinate Zn(II) center bonded to two nitrogen atoms from 4,4'-bipyridyl and four oxygen atoms from water.
  • Structural Impact : The carboxylmethoxy group participates in hydrogen bonding, stabilizing a 3D supramolecular network. In contrast, the target compound’s benzyloxy group lacks such hydrogen-bonding capacity, relying instead on weaker van der Waals interactions.

2-[(Naphthalen-2-yl)methyl]isothiouronium Bromide :

  • Ionic Interactions : Bromide ions form charge-assisted N–H⋯Br hydrogen bonds with the organic cation. In the target compound, bromide likely interacts ionically with the zinc center rather than participating in hydrogen bonding.

Table 1: Structural Comparison

Compound Coordination Number Key Interactions Substituent Effects
4-(3'-Methylbenzyloxy)phenylzinc bromide 2 (assumed) Ionic (Zn–Br), van der Waals Steric hindrance from 3'-methyl
Tetraaqua-(4,4'-bipyridyl)zinc(II) complex 6 O–H⋯O hydrogen bonds Carboxylmethoxy stabilizes 3D network
2-[(Naphthalen-2-yl)methyl]isothiouronium bromide N/A N–H⋯Br hydrogen bonds Planar naphthyl enhances packing

Target Compound :

  • Likely synthesized via zinc insertion into a preformed aryl bromide or transmetallation from a Grignard precursor. Steric effects from the 3'-methyl group may necessitate milder conditions or prolonged reaction times.

4-(Benzyloxy)-3-phenethoxybenzaldehyde Synthesis :

  • Conditions : Cs₂CO₃ in DMF at 80°C.
  • Relevance : Demonstrates the use of benzyloxy groups in aryl systems, though the target compound’s methyl-substituted benzyloxy group may require adjusted base strength or solvent polarity to avoid decomposition.

Target Compound :

  • Reactivity : The electron-donating benzyloxy group increases nucleophilicity at the zinc-bound carbon, favoring cross-coupling with electrophiles. The 3'-methyl group may sterically shield the zinc center, reducing side reactions.

Tetraaqua-(4,4'-bipyridyl)zinc(II) Complex :

  • Application : Functions as a metallo-organic framework (MOF) precursor. In contrast, the target compound is a reagent rather than a structural building block.

2-[(Naphthalen-2-yl)methyl]isothiouronium Bromide :

  • Behavior : Stabilized by hydrogen bonds, enabling crystal engineering. The target compound’s ionic character (Zn²⁺–Br⁻) may instead favor solubility in polar aprotic solvents.

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